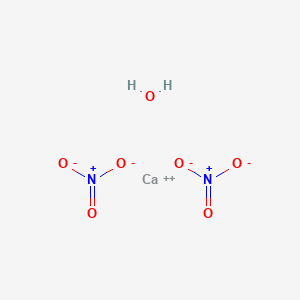

Calcium nitrate hydrate

Description

Properties

IUPAC Name |

calcium;dinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2NO3.H2O/c;2*2-1(3)4;/h;;;1H2/q+2;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIQGEZLLWXYKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583429 | |

| Record name | Calcium nitrate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35054-52-5 | |

| Record name | Calcium nitrate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium nitrate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Calcium Nitrate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of calcium nitrate (B79036) tetrahydrate, Ca(NO₃)₂·4H₂O. This document details the experimental protocols for its preparation from common laboratory reagents and outlines the key analytical techniques for its thorough characterization, making it a valuable resource for professionals in research and development.

Synthesis of Calcium Nitrate Tetrahydrate

The most common and straightforward method for the laboratory synthesis of calcium nitrate tetrahydrate involves the reaction of calcium carbonate with nitric acid.[1][2] The reaction proceeds according to the following equation:

CaCO₃(s) + 2HNO₃(aq) → Ca(NO₃)₂(aq) + H₂O(l) + CO₂(g)

Experimental Protocol

This protocol details the steps for the synthesis of calcium nitrate tetrahydrate in a laboratory setting.[1][3]

Materials and Equipment:

-

Calcium carbonate (CaCO₃), powder

-

Nitric acid (HNO₃), 1 mol dm⁻³

-

Deionized water

-

250 cm³ beaker

-

Stirring rod

-

Hot plate or water bath

-

Filter funnel and filter paper

-

Evaporating basin

-

Crystallizing dish

-

Spatula

-

Weighing balance

-

pH indicator paper

Procedure:

-

Reaction Setup: In a 250 cm³ beaker, add a pre-weighed amount of calcium carbonate powder.

-

Acid Addition: Slowly, and with constant stirring, add dilute nitric acid to the beaker containing the calcium carbonate. The addition should be done in small portions to control the effervescence from the carbon dioxide gas produced.

-

Completion of Reaction: Continue adding nitric acid until the effervescence ceases and all the calcium carbonate has dissolved. A slight excess of calcium carbonate can be used to ensure the complete neutralization of the acid.

-

Filtration: Filter the resulting solution to remove any unreacted calcium carbonate or other insoluble impurities.

-

Concentration: Transfer the clear filtrate to an evaporating basin and gently heat it over a water bath to concentrate the solution. Avoid boiling the solution.

-

Crystallization: Once the solution is sufficiently concentrated, allow it to cool slowly to room temperature. Crystals of calcium nitrate tetrahydrate will start to form. For better crystal formation, the concentrated solution can be placed in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by filtration. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities. Dry the crystals by pressing them between filter papers or by placing them in a desiccator.

Characterization of Calcium Nitrate Tetrahydrate

A comprehensive characterization of the synthesized calcium nitrate tetrahydrate is essential to confirm its identity, purity, and physical properties. The following are the key analytical techniques employed for this purpose.

Physicochemical Properties

A summary of the key physicochemical properties of calcium nitrate tetrahydrate is presented in the table below.[4][5][6]

| Property | Value |

| Chemical Formula | Ca(NO₃)₂·4H₂O |

| Molecular Weight | 236.15 g/mol [7] |

| Appearance | White, crystalline solid[4][5] |

| Melting Point | 42.7 °C[6] |

| Boiling Point | Decomposes |

| Density | 1.82 g/cm³[6] |

| Solubility in Water | Highly soluble[4][5] |

| pH (5% Solution) | 5.0 - 7.5[6] |

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis provides insights into the thermal stability and decomposition behavior of calcium nitrate tetrahydrate.

Experimental Protocol for TGA/DSC:

-

Instrument Calibration: Calibrate the TGA/DSC instrument for temperature and heat flow according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the synthesized calcium nitrate tetrahydrate into an appropriate TGA/DSC pan.

-

Analysis Conditions: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: Analyze the resulting TGA and DSC curves to determine the temperatures of mass loss and thermal events (melting, dehydration, and decomposition).

Expected Results:

The thermal decomposition of calcium nitrate tetrahydrate occurs in multiple steps.[8] The DSC curve will show an endothermic peak corresponding to the melting of the hydrate. The TGA curve will exhibit a multi-step mass loss corresponding to the dehydration process, followed by the decomposition of the anhydrous calcium nitrate at higher temperatures.[8][9]

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Description |

| Melting | ~43 | - | Melting of the tetrahydrate |

| Dehydration (Step 1) | 50 - 150 | ~7.6 | Loss of one water molecule |

| Dehydration (Step 2) | 160 - 180 | ~15.2 | Loss of two water molecules |

| Dehydration (Step 3) | 190 - 220 | ~7.6 | Loss of the final water molecule |

| Decomposition | > 500 | - | Decomposition of anhydrous Ca(NO₃)₂ to CaO, NO₂, and O₂ |

Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol for FTIR:

-

Sample Preparation: Prepare a solid sample of the synthesized calcium nitrate tetrahydrate for analysis. This can be done by mixing a small amount of the sample with potassium bromide (KBr) and pressing it into a pellet, or by using an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in calcium nitrate tetrahydrate.

Expected Results:

The FTIR spectrum of calcium nitrate tetrahydrate is expected to show characteristic absorption bands for the water of hydration and the nitrate group.[10][11][12][13]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3400 (broad) | O-H stretching | H₂O |

| ~1635 | H-O-H bending | H₂O |

| ~1384 | Asymmetric N-O stretching | NO₃⁻ |

| ~825 | Out-of-plane N-O bending | NO₃⁻ |

| ~745 | In-plane N-O bending | NO₃⁻ |

X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure and phase purity of a crystalline solid.

Experimental Protocol for XRD:

-

Sample Preparation: Finely grind the synthesized calcium nitrate tetrahydrate crystals into a homogeneous powder.

-

Data Acquisition: Mount the powdered sample in the XRD instrument and record the diffraction pattern over a specific 2θ range, typically from 10° to 80°.

-

Data Analysis: Compare the obtained XRD pattern with standard diffraction patterns from a database (e.g., the International Centre for Diffraction Data - ICDD) to confirm the crystal structure and identify any impurities.

Expected Results:

The XRD pattern of a pure, crystalline sample of calcium nitrate tetrahydrate will exhibit a series of diffraction peaks at specific 2θ angles. These peaks correspond to the monoclinic crystal structure of calcium nitrate tetrahydrate. The absence of peaks from other phases would indicate the high purity of the synthesized product.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and characterization of calcium nitrate tetrahydrate.

Caption: Experimental workflow for the synthesis and characterization of calcium nitrate tetrahydrate.

Caption: Logical relationship between characterization techniques and the properties they elucidate.

References

- 1. edu.rsc.org [edu.rsc.org]

- 2. quora.com [quora.com]

- 3. scribd.com [scribd.com]

- 4. kelewell.de [kelewell.de]

- 5. CAS 13477-34-4: Calcium nitrate tetrahydrate | CymitQuimica [cymitquimica.com]

- 6. panchemcorp.com [panchemcorp.com]

- 7. webbook.nist.gov [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Calcium nitrate tetrahydrate(13477-34-4) IR Spectrum [chemicalbook.com]

"calcium nitrate hydrate crystal structure analysis"

An In-depth Technical Guide to the Crystal Structure Analysis of Calcium Nitrate (B79036) Hydrate (B1144303)

Introduction

Calcium nitrate, with the chemical formula Ca(NO₃)₂, is an inorganic compound that readily absorbs moisture from the air to form several hydrated crystalline structures.[1] The most common and stable form is calcium nitrate tetrahydrate, Ca(NO₃)₂·4H₂O, a colorless, hygroscopic solid.[1][2] Other known hydrates include the dihydrate, trihydrate, and decahydrate.[1][3][4] The analysis of these hydrated crystal structures is crucial for understanding their physical and chemical properties, which is of significant interest in various fields, including pharmaceuticals for drug formulation, agriculture as a fertilizer, and materials science for phase-change materials.[5][6]

This technical guide provides a comprehensive overview of the crystal structures of calcium nitrate hydrates, details the experimental protocols used for their analysis, and presents logical workflows for structure determination.

Crystal Structure Data of Calcium Nitrate and its Hydrates

The precise arrangement of atoms in the crystalline lattice of calcium nitrate and its hydrates has been determined primarily through single-crystal X-ray diffraction. The anhydrous and tetrahydrate forms are the most extensively characterized.

Anhydrous Calcium Nitrate - Ca(NO₃)₂

The anhydrous form of calcium nitrate possesses a cubic crystal structure.[1][4][7] In this lattice, each calcium ion (Ca²⁺) is coordinated to twelve oxygen atoms from neighboring nitrate ions, forming corner-sharing CaO₁₂ cuboctahedra.[8]

| Parameter | Value | Reference(s) |

| Crystal System | Cubic | [1][4][7] |

| Space Group | Pa-3 | [8] |

| Unit Cell Edge (a) | 7.6 Å | [7] |

| Bond Lengths | Ca-O: 2.56 Å (x6), 2.78 Å (x6); N-O: 1.26 Å | [8] |

Calcium Nitrate Tetrahydrate - Ca(NO₃)₂·4H₂O

The tetrahydrate is the most commonly encountered form and crystallizes in the monoclinic system.[1][7] Its structure is characterized by the presence of Ca₂(H₂O)₈(NO₃)₄ dimers, which are interconnected through a network of hydrogen bonds.[9]

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [1][7] |

| Space Group | P2₁/n (an alternative setting of P2₁/c) | [9] |

| Unit Cell Dimensions | a = 6.277(7) Åb = 9.157(9) Åc = 14.484(10) Åβ = 98.6(2)° | [9] |

| Molecular Weight | 236.15 g/mol | [2][10] |

| Density (calculated) | 1.88 g/cm³ | [11] |

Experimental Protocols for Crystal Structure Determination

The determination of a crystal structure is a multi-step process involving crystal growth, data collection using diffraction techniques, and data analysis to solve and refine the structure.

Crystal Preparation and Growth

High-quality single crystals are a prerequisite for single-crystal X-ray or neutron diffraction analysis.

-

Method : Colorless, transparent crystals of Ca(NO₃)₂·4H₂O can be prepared by the slow evaporation of a solution of calcium oxide (CaO) or calcium carbonate (CaCO₃) in nitric acid (HNO₃).[7][9]

-

Procedure :

-

Dissolve the calcium source (e.g., CaCO₃) in nitric acid until the reaction ceases.

-

Filter the resulting solution to remove any impurities.

-

Allow the solution to evaporate slowly at room temperature. The presence of a desiccant like P₂O₅ can facilitate the process.[9]

-

Harvest the resulting single crystals from the mother liquor for analysis.

-

X-Ray Diffraction (XRD) Analysis

X-ray diffraction is the standard technique for determining the atomic arrangement within a crystal.[12] Both single-crystal and powder XRD methods are employed.

-

Single-Crystal XRD Protocol :

-

Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection : The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, commonly from a copper (Cu Kα) or molybdenum (Mo Kα) source, and directed at the crystal.[3][13] As the crystal is rotated, a diffraction pattern is produced and recorded by a detector.

-

Data Processing : The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated.

-

Structure Solution and Refinement : The processed data are used to solve the crystal structure, yielding an initial model of the atomic positions. This model is then refined to achieve the best possible fit with the experimental data, resulting in precise atomic coordinates and bond lengths.[12]

-

-

Powder XRD (PXRD) : This technique is used when single crystals are unavailable or for analyzing bulk material properties.[12] It is particularly useful for identifying different hydrate phases or monitoring phase transitions, such as dehydration or hydration.[3][12] The sample is ground into a fine powder and exposed to an X-ray beam to produce a characteristic diffraction pattern.

Neutron Diffraction Analysis

Neutron diffraction provides complementary information to XRD. It is exceptionally valuable for accurately locating hydrogen atoms, which is difficult with X-rays due to hydrogen's low electron density.[12][14] This makes it an ideal tool for elucidating the complex hydrogen-bonding networks in hydrated crystals.[12]

-

Neutron Diffraction Protocol :

-

Sample : Due to the nature of neutron scattering, this technique typically requires larger crystals than XRD.[14]

-

Data Collection : The crystal is placed in a beam of neutrons, usually generated by a nuclear reactor or a spallation source. A diffraction pattern is collected, similar to the XRD process.

-

Data Analysis : The data is analyzed using similar crystallographic software to refine the structure. The results are often combined with XRD data to provide a complete and highly accurate structural model, especially concerning the positions of hydrogen atoms.[15]

-

Visualized Workflows and Relationships

Understanding the process of crystal structure determination and the relationships between different hydrate forms can be clarified with logical diagrams.

Caption: General experimental workflow for crystal structure determination.

References

- 1. Calcium nitrate - Wikipedia [en.wikipedia.org]

- 2. webbook.nist.gov [webbook.nist.gov]

- 3. datapdf.com [datapdf.com]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium nitrate - Crystal growing [en.crystalls.info]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. CALCIUM NITRATE, TETRAHYDRATE, CRYSTAL, ACS – CHEM-IS-TRY Inc [chem-is-try.com]

- 11. mp-1200135: Ca(NO5)2 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 12. X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 15. Neutron and XRD Single-Crystal Diffraction Study and Vibrational Properties of Whitlockite, the Natural Counterpart of Synthetic Tricalcium Phosphate [mdpi.com]

"thermal decomposition pathway of calcium nitrate hydrate"

An In-depth Technical Guide to the Thermal Decomposition Pathway of Calcium Nitrate (B79036) Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of calcium nitrate hydrate, focusing on the tetrahydrate form (Ca(NO₃)₂·4H₂O), the most common hydrate. The document details the sequential stages of decomposition, presents quantitative data from thermal analysis studies, outlines typical experimental protocols, and visualizes the core processes.

Executive Summary

The thermal decomposition of calcium nitrate tetrahydrate is a multi-stage process that begins with melting and proceeds through sequential dehydration steps to form the anhydrous salt. This anhydrous form is stable over a significant temperature range before it melts and subsequently decomposes into solid calcium oxide (CaO) and gaseous nitrogen oxides and oxygen. Understanding this pathway is critical for applications in materials science, chemical synthesis, and for the safe handling of the compound at elevated temperatures.

The Thermal Decomposition Pathway

The decomposition of calcium nitrate tetrahydrate occurs in distinct phases upon heating. The process begins with the loss of its water of crystallization, followed by the breakdown of the anhydrous salt at much higher temperatures.

-

Melting of the Hydrate: The process initiates with the melting of the tetrahydrate crystals at approximately 45-50°C.[1][2] This forms a concentrated aqueous solution of calcium nitrate.[1][2]

-

Stepwise Dehydration: Following melting, the water of crystallization is released in several steps. There is some variation in the literature regarding the precise sequence, with some studies identifying three distinct dehydration events and others observing two.

-

Anhydrous Calcium Nitrate Formation: After the complete removal of water, a stable, powdery anhydrous calcium nitrate (Ca(NO₃)₂) remains.[3][4] This phase is thermally stable over a broad temperature range.[3][4]

-

Melting and Decomposition of Anhydrous Salt: Upon further strong heating, the anhydrous calcium nitrate melts at approximately 550°C.[1][2] Shortly after melting, it begins to decompose into solid calcium oxide (CaO) and gaseous products. The primary gaseous products are nitrogen dioxide (NO₂) and oxygen (O₂).[1][2] Some studies also report the formation of nitrogen monoxide (NO).[1][2]

The overall chemical equation for the final decomposition stage is: 2Ca(NO₃)₂(l) → 2CaO(s) + 4NO₂(g) + O₂(g)

Quantitative Decomposition Data

The following tables summarize the key quantitative data associated with the thermal decomposition of calcium nitrate tetrahydrate, compiled from various thermal analysis studies.

Table 1: Thermal Transition Temperatures

| Stage | Transition | Temperature Range (°C) | Citations |

| 1. Melting of Hydrate | Solid Hydrate → Aqueous Solution | ~45 - 50 | [1][2] |

| 2a. Dehydration (Step 1 of 3) | Release of 1st H₂O molecule | 50 - 150 | [1][2] |

| 2b. Dehydration (Step 2 of 3) | Release of 2nd & 3rd H₂O molecules | 160 - 180 | [1][2] |

| 2c. Dehydration (Step 3 of 3) | Release of 4th H₂O molecule | 190 - 220 | [1][2] |

| 3. Anhydrous Stability | Stable Anhydrous Ca(NO₃)₂ | ~220 - 550 | [3][4] |

| 4. Melting of Anhydrous Salt | Solid Anhydrous → Liquid Anhydrous | ~550 | [1][2] |

| 5. Decomposition of Anhydrous Salt | Ca(NO₃)₂ → CaO + NO₂ + O₂ | > 550 - 650 | [1][2] |

Note: The dehydration temperature ranges can vary depending on experimental conditions such as heating rate and atmospheric pressure.

Table 2: Theoretical Mass Loss

The theoretical mass loss is calculated based on the molar masses of Ca(NO₃)₂·4H₂O (236.15 g/mol ), Ca(NO₃)₂ (164.09 g/mol ), and CaO (56.08 g/mol ).

| Stage | Product Formed | Total Water Molecules Lost | Cumulative Mass Loss (%) |

| Initial Dehydration | Ca(NO₃)₂·3H₂O | 1 | 7.63% |

| Intermediate Dehydration | Ca(NO₃)₂·H₂O | 3 | 22.88% |

| Complete Dehydration | Anhydrous Ca(NO₃)₂ | 4 | 30.51% |

| Complete Decomposition | CaO | 4 (plus gaseous oxides) | 76.25% |

Experimental Protocols

The data presented in this guide are primarily derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques are often coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to identify the gaseous decomposition products.

Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)

A typical protocol for analyzing the thermal decomposition of calcium nitrate tetrahydrate is as follows:

-

Instrumentation: A simultaneous TGA/DSC instrument is used.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into an appropriate crucible (e.g., alumina (B75360) or platinum).

-

Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 700°C) at a constant, linear heating rate. A common heating rate is 10°C/min (or 10 K/min).[5]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, with a constant flow rate (e.g., 50-100 mL/min) to purge the gaseous decomposition products.

-

Data Collection: The instrument continuously records the sample mass (TGA) and the differential heat flow into or out of the sample (DSC) as a function of temperature.

-

Analysis: The TGA curve is analyzed to determine the temperature ranges of mass loss events, corresponding to dehydration and decomposition. The DSC curve identifies endothermic events (like melting and dehydration) and exothermic events (which can occur during final decomposition).

Visualizations of Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key processes.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Calcium Nitrate Tetrahydrate (Ca(NO3)2·4H2O)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the physical and chemical properties of calcium nitrate (B79036) tetrahydrate (Ca(NO3)2·4H2O). The information is presented to support its application in research, scientific, and drug development contexts.

Physical Properties

Calcium nitrate tetrahydrate is a highly hygroscopic solid, meaning it readily absorbs moisture from the air. It typically appears as colorless, transparent to white monoclinic crystals.

Table 1: Quantitative Physical Properties of Ca(NO3)2·4H2O

| Property | Value | Units | Conditions |

| Molar Mass | 236.15 | g/mol | |

| Melting Point | 42.7 | °C | |

| Boiling Point | 132 | °C | Decomposes |

| Density | 1.896 | g/cm³ | |

| Solubility in Water | 1212 | g/L | 20 °C |

| 2710 | g/L | 40 °C | |

| pH | 5.5 - 7.0 | 5% aqueous solution |

Chemical Properties

Calcium nitrate tetrahydrate is a strong oxidizing agent and is highly soluble in water, where it behaves as a strong electrolyte.

Thermal Decomposition

Upon heating, calcium nitrate tetrahydrate first loses its water of crystallization and then decomposes to form calcium oxide, nitrogen dioxide, and oxygen.

Diagram 1: Thermal Decomposition Pathway

Caption: Dissociation of Ca(NO3)2·4H2O in an aqueous solution.

Experimental Protocols

Determination of Melting Point

Objective: To determine the temperature at which Ca(NO3)2·4H2O transitions from a solid to a liquid state.

Methodology:

-

A small, pure sample of Ca(NO3)2·4H2O is placed in a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.

Measurement of Solubility

Objective: To determine the maximum amount of Ca(NO3)2·4H2O that can dissolve in a given amount of water at a specific temperature.

Methodology:

-

A saturated solution of Ca(NO3)2·4H2O is prepared by adding an excess of the solid to a known volume of deionized water in a temperature-controlled water bath.

-

The solution is stirred for a sufficient time to ensure equilibrium is reached.

-

A known volume of the clear, saturated solution is carefully withdrawn, avoiding any undissolved solid.

-

The mass of the withdrawn solution is determined.

-

The water is evaporated from the solution, and the mass of the remaining dry Ca(NO3)2 is measured.

-

The solubility is calculated in grams per liter (g/L) of water.

Diagram 3: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of Ca(NO3)2·4H2O.

An In-depth Technical Guide to the Solubility of Calcium Nitrate Hydrate in Organic Solvents

Introduction

Calcium nitrate (B79036), an inorganic salt with the formula Ca(NO₃)₂, is a compound of significant interest across various scientific and industrial domains, including agriculture, materials science, and chemical synthesis.[1] It most commonly exists as a tetrahydrate, Ca(NO₃)₂·4H₂O, a colorless, hygroscopic solid that readily absorbs moisture from the air.[2][3][4] While its high solubility in water is well-documented, a thorough understanding of its behavior in organic solvents is critical for applications such as non-aqueous synthesis, formulation of specialty chemicals, and crystallization process design.

This technical guide provides a comprehensive overview of the solubility of calcium nitrate hydrate (B1144303) in various organic solvents. It consolidates quantitative solubility data, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility analysis. The information herein is intended to serve as a critical resource for professionals requiring precise data on the behavior of calcium nitrate in non-aqueous systems.

Physicochemical Properties of Calcium Nitrate Tetrahydrate

The tetrahydrate is the most common hydrated form of calcium nitrate.[2][5] Its physical and chemical characteristics are fundamental to understanding its solubility.

| Property | Value | Reference(s) |

| Chemical Formula | Ca(NO₃)₂·4H₂O | [6][7] |

| Molar Mass | 236.15 g/mol | [2][6][7] |

| Appearance | Colorless to white hygroscopic crystals | [3][7] |

| Melting Point | 42.7 °C (tetrahydrate) | [2][8] |

| Boiling Point | 132 °C (tetrahydrate, decomposes) | [2][8] |

| Density | 1.896 g/cm³ (tetrahydrate) | [2][8] |

Quantitative Solubility Data

The solubility of calcium nitrate is highly dependent on the solvent's polarity, the temperature, and the specific hydrate form of the salt. It is generally soluble in polar organic solvents like alcohols and acetone (B3395972) but is reported to be insoluble in non-polar solvents such as esters and ethers.[5][9]

The following table summarizes the available quantitative solubility data for calcium nitrate in various organic solvents.

| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) | Form of Calcium Nitrate | Reference(s) |

| Methanol (B129727) | 10 | 134 | Not specified | [2][5] |

| 40 | 144 | Not specified | [2][5] | |

| 60 | 158 | Not specified | [2][5][10] | |

| Ethanol | 15 | 14 g / 100 cm³ | Not specified | [11] |

| 20 | 51.4 | Not specified | [2][5] | |

| 40 | 62.9 | Not specified | [2][5][10] | |

| Acetone | 20 | 1.68 | Not specified | [5] |

| 25 | 33.08 | Anhydrous | [2] |

Note: Discrepancies in reported values, particularly for acetone, may arise from the use of different hydrate forms (anhydrous vs. tetrahydrate). The hygroscopic nature of calcium nitrate necessitates careful control of experimental conditions to prevent unintended hydration.[4]

Experimental Workflow for Solubility Determination

A systematic approach is required to obtain reliable and reproducible solubility data. The following diagram illustrates a standard workflow for determining the solubility of calcium nitrate hydrate in an organic solvent.

Caption: Experimental workflow for determining salt solubility.

Detailed Experimental Protocol: Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[12][13]

5.1 Principle An excess amount of the solid solute (calcium nitrate tetrahydrate) is mixed with the organic solvent. The resulting suspension is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. The concentration of the solute in the clear, saturated liquid phase is then determined analytically, which represents the solubility at that temperature.[14]

5.2 Materials and Equipment

-

Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O), analytical grade

-

Organic solvent of interest, HPLC grade or equivalent

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Sealed glass vials or flasks

-

Centrifuge with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Ion Chromatograph (IC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., conductivity or UV)

-

Powder X-ray Diffractometer (PXRD) for solid-phase characterization (optional but recommended)[15]

5.3 Methodology

-

Preparation: Add an excess of finely ground calcium nitrate tetrahydrate (to ensure undissolved solid remains at equilibrium) to a pre-weighed amount of the organic solvent in a sealed glass vial.

-

Equilibration: Place the sealed vials in the temperature-controlled shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24 to 72 hours). Preliminary experiments should be conducted to determine the time required to reach equilibrium.[13][14]

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand at the set temperature for at least one hour to let the solid settle. To separate the saturated solution from the excess solid, either:

-

Centrifugation: Centrifuge the vials at the equilibrium temperature.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter compatible with the organic solvent. This step must be performed quickly and preferably at the equilibrium temperature to avoid any change in solubility.

-

-

Sample Dilution: Accurately weigh a portion of the clear supernatant and dilute it gravimetrically with an appropriate solvent (e.g., deionized water for IC analysis) in a volumetric flask.

-

Concentration Analysis: Determine the concentration of the nitrate (NO₃⁻) or calcium (Ca²⁺) ion in the diluted sample using a validated analytical method such as Ion Chromatography.[15]

-

Solid Phase Analysis (Optional): Recover the remaining solid from the vial, dry it under vacuum, and analyze it using PXRD to confirm its crystal form and to check for the formation of new solvates.[15]

-

Calculation: From the analytically determined concentration and the dilution factor, calculate the mass of calcium nitrate tetrahydrate dissolved in the original mass of the organic solvent. Express the final solubility in grams of solute per 100 grams of solvent.

Conclusion

This compound exhibits considerable solubility in polar organic solvents, particularly alcohols like methanol and ethanol, with solubility increasing with temperature. Its solubility is limited in less polar solvents such as acetone and negligible in non-polar media. The data underscores the classic "like dissolves like" principle, where the polar, ionic nature of calcium nitrate dictates its affinity for polar solvents.

For professionals in research and development, accurate determination of solubility is paramount. The use of standardized methodologies, such as the isothermal shake-flask method, coupled with precise analytical techniques, is essential for generating reliable data. Special attention must be paid to the hygroscopic nature of the material and the potential for solvate formation, which can significantly influence experimental outcomes.

References

- 1. scribd.com [scribd.com]

- 2. Calcium nitrate - Wikipedia [en.wikipedia.org]

- 3. mygarden.co.nz [mygarden.co.nz]

- 4. Handling and Storage Guidelines for Calcium Nitrate - San Corporation [sinooan.com]

- 5. Calcium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 6. chembk.com [chembk.com]

- 7. laballey.com [laballey.com]

- 8. Calcium nitrate - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. byjus.com [byjus.com]

- 11. Calcium nitrate | Ca(NO3)2 | CID 24963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

"hygroscopic nature of anhydrous calcium nitrate"

An In-depth Technical Guide to the Hygroscopic Nature of Anhydrous Calcium Nitrate (B79036)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous calcium nitrate, Ca(NO₃)₂, is a colorless, crystalline solid with significant applications in agriculture, materials science, and as a component in various industrial processes.[1] Its utility is profoundly influenced by its pronounced hygroscopic and deliquescent nature—the tendency to absorb moisture from the atmosphere. This property is a critical consideration for its handling, storage, stability, and application, particularly in environments where humidity is not controlled.[2] For professionals in research and drug development, understanding the moisture sorption behavior of excipients and active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, stability, and efficacy.[3] This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous calcium nitrate, detailing its physicochemical characteristics, thermodynamic considerations, and the experimental protocols used for its characterization.

Physicochemical Properties

Anhydrous calcium nitrate is the water-free form of the salt. Due to its high affinity for water, it is less commonly encountered than its hydrated counterpart, calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O).[1] The fundamental properties of the anhydrous form are summarized in Table 1.

Table 1: Physicochemical Properties of Anhydrous Calcium Nitrate

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | Ca(NO₃)₂ | [1] |

| Molar Mass | 164.088 g/mol | [1] |

| Appearance | Colorless / White crystalline solid (hygroscopic) | [1][2] |

| Density | 2.504 g/cm³ | [1] |

| Melting Point | 561 °C (1042 °F) | [1] |

| Boiling Point | Decomposes above 500 °C | [1][2] |

| Solubility in Water | 1212 g/L at 20 °C | [1] |

| | 2710 g/L at 40 °C |[1] |

Hygroscopicity and Deliquescence

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. Anhydrous calcium nitrate is highly hygroscopic and will readily absorb atmospheric moisture to form a stable hydrate (B1144303).[2] This process culminates in deliquescence, a phase transition where the solid dissolves in the absorbed water to form a saturated aqueous solution.[4] This transition occurs at a specific ambient humidity known as the Critical Relative Humidity (CRH).

Critical Relative Humidity (CRH)

The CRH is the relative humidity (RH) at or above which a substance will begin to absorb moisture and deliquesce.[4] It is a critical parameter for defining storage and handling conditions. For anhydrous calcium nitrate, the CRH is significantly lower than that of many other common salts, indicating its high susceptibility to moisture. This behavior becomes particularly problematic in environments with RH levels exceeding 40%.[2]

Table 2: Critical Relative Humidity (CRH) of Pure Salts at 30°C

| Salt | Critical Relative Humidity (%) | Reference(s) |

|---|---|---|

| Calcium Nitrate | 46.7 | [4] |

| Ammonium Nitrate | 59.4 | [4] |

| Sodium Nitrate | 72.4 | [4] |

| Urea | 72.5 | [4] |

| Ammonium Sulfate | 79.2 | [4] |

| Potassium Chloride | 84.0 | [4] |

| Potassium Sulfate | 96.3 |[4] |

The low CRH of calcium nitrate underscores the necessity for storage in tightly sealed, moisture-resistant containers in a cool, dry environment, ideally with a relative humidity maintained below 30%.[2]

Hydration Pathway

Upon exposure to ambient humidity exceeding its CRH, anhydrous calcium nitrate undergoes a hydration process. The primary and most stable hydrate formed is the tetrahydrate, Ca(NO₃)₂·4H₂O. The process involves the adsorption of water molecules onto the crystal surface, followed by absorption into the bulk material, leading to the formation of the hydrate and eventual deliquescence into a saturated solution.

Caption: Hydration pathway of anhydrous calcium nitrate upon exposure to humidity.

Thermodynamics of Hydration

The absorption of water by anhydrous calcium nitrate is an exothermic process, driven by the favorable energy of hydration of the Ca²⁺ and NO₃⁻ ions. The overall thermodynamics, including the heats of hydration and solution, dictate the spontaneity and equilibrium of the process. While specific quantitative data for the heat of hydration of the anhydrous form are detailed in specialized thermodynamic literature, the dissolution of the resulting tetrahydrate in water is known to be a highly endothermic process, making it useful in cooling baths.[5][6] The enthalpy of fusion for anhydrous calcium nitrate has been measured at its melting point (561 °C).[7]

Experimental Characterization of Hygroscopicity

Several analytical techniques are employed to quantify the hygroscopic nature of materials like anhydrous calcium nitrate. The most prominent methods are Dynamic Vapor Sorption (DVS), static gravimetric analysis, and Karl Fischer titration.

Dynamic Vapor Sorption (DVS)

DVS is a powerful gravimetric technique that measures the mass of a sample as a function of time or relative humidity at a constant temperature.[8][9] It provides detailed information on moisture sorption/desorption kinetics, equilibrium moisture content, and the RH at which phase transitions like hydrate formation or deliquescence occur.[10]

-

Sample Preparation: A small amount of the anhydrous calcium nitrate sample (typically 5-20 mg) is loaded onto the sample pan of the DVS instrument.[8] The initial mass is recorded after a brief stabilization period under dry (0% RH) nitrogen or air flow.

-

Sorption Phase: The relative humidity of the gas flowing over the sample is increased in predetermined steps (e.g., 10% RH increments from 0% to 90% RH).[10]

-

Equilibration: At each RH step, the sample mass is continuously monitored until it reaches equilibrium. Equilibrium is typically defined by a mass change of less than a specified rate (e.g., dm/dt ≤ 0.002%/min) over a set period (e.g., 10 minutes).[10] A maximum time limit per step (e.g., 6 hours) is also set.[10][11]

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a stepwise manner back to 0% RH, and the mass loss is recorded at each step until equilibrium is achieved.

-

Data Analysis: The change in mass (%Δm) is plotted against the target relative humidity (%RH) to generate a moisture sorption-desorption isotherm. The CRH is identified as the RH value at which a sharp increase in mass occurs, indicating significant water uptake and the onset of deliquescence.

Caption: Generalized experimental workflow for DVS analysis of a hygroscopic salt.

Static Gravimetric Method

A simpler, traditional method involves equilibrating pre-weighed samples in desiccators containing saturated salt solutions that maintain a known, constant relative humidity at a given temperature.

-

Preparation of Humidity Chambers: A series of sealed chambers (e.g., glass desiccators) are prepared. Each chamber contains a saturated aqueous solution of a different salt, creating a range of fixed relative humidity environments.

-

Sample Preparation: Several samples of anhydrous calcium nitrate are accurately weighed into pre-weighed sample containers (e.g., glass vials).

-

Exposure: One sample is placed in each humidity chamber. The chambers are sealed and stored at a constant temperature.

-

Equilibration and Measurement: The samples are periodically removed and quickly re-weighed until a constant mass is achieved, indicating equilibrium with the chamber's atmosphere.[12]

-

Data Analysis: The percentage mass gain for each sample is plotted against the relative humidity of its respective chamber. The CRH is determined by identifying the sharp inflection point in the curve, which signifies the onset of deliquescence.[12]

References

- 1. Calcium nitrate - Wikipedia [en.wikipedia.org]

- 2. Handling and Storage Guidelines for Calcium Nitrate - San Corporation [sinooan.com]

- 3. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 4. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 9. mt.com [mt.com]

- 10. ardena.com [ardena.com]

- 11. particletechlabs.com [particletechlabs.com]

- 12. literature.mestek.com [literature.mestek.com]

An In-depth Technical Guide to the Vibrational Spectroscopy of Calcium Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopy of calcium nitrate (B79036) hydrate (B1144303), a compound of interest in various scientific and industrial fields, including its use as a phase change material and in pharmaceutical formulations. This document details the principles, experimental protocols, and data interpretation related to the infrared (IR) and Raman spectroscopy of this hydrated salt.

Introduction to the Vibrational Spectroscopy of Calcium Nitrate Hydrate

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for probing the molecular structure and bonding within calcium nitrate hydrates. The vibrational spectrum of these compounds is primarily characterized by the vibrational modes of the nitrate ion (NO₃⁻) and the water molecules of hydration.

The free nitrate ion possesses a trigonal planar structure with D₃h symmetry. Its fundamental vibrations are:

-

ν₁ (A₁'): Symmetric stretch (Raman active, IR inactive)

-

ν₂ (A₂''): Out-of-plane bend (IR active, Raman inactive)

-

ν₃ (E'): Asymmetric stretch (Raman and IR active)

-

ν₄ (E'): In-plane bend (Raman and IR active)

In the crystalline environment of this compound, the symmetry of the nitrate ion is lowered due to interactions with the Ca²⁺ cation and the water molecules.[1][2] This reduction in symmetry leads to the splitting of degenerate modes (ν₃ and ν₄) and the appearance of modes that are formally inactive in the IR or Raman spectra of the free ion.[2][3] The vibrational spectra of the water molecules provide insights into the nature of hydrogen bonding and the coordination environment within the crystal lattice.

Quantitative Vibrational Data

The following tables summarize the key vibrational frequencies observed for calcium nitrate in its hydrated and aqueous forms from both Raman and Infrared spectroscopy.

Raman Spectroscopy Data

| Vibrational Mode | Wavenumber (cm⁻¹) | Sample Form | Reference(s) |

| ν₁ (NO₃⁻ symmetric stretch) | 1048 - 1053 | Aqueous Solution | [4] |

| ν₁ (NO₃⁻ symmetric stretch) | ~1050 | Amorphous Hydrated Particle | [5] |

| ν₃ (NO₃⁻ asymmetric stretch) | 1340, 1533 | Hydrated Zinc Nitrate Melt | [6] |

| ν₄ (NO₃⁻ in-plane bend) | 723 | Hydrated Zinc Nitrate Melt | [6] |

| Ca-O stretch | 283 | Aqueous Solution (Ca(ClO₄)₂) | [7] |

| O-H stretch (water) | 3000 - 3600 | Hydrated Clusters | [8] |

Infrared Spectroscopy Data

| Vibrational Mode | Wavenumber (cm⁻¹) | Sample Form | Reference(s) |

| ν₃ (NO₃⁻ asymmetric stretch) | 1349 | NO₃⁻·Ar complex | [2] |

| ν₃ (NO₃⁻ asymmetric stretch) | ~1350 | NO₃⁻(H₂O)n clusters | [2] |

| Water bending | ~1660 | NO₃⁻(H₂O)n clusters | [2] |

| N=O stretch | 1788 | Encapsulated Calcium Nitrate | [9] |

| O-H stretch (water) | 3478, 3445 | Encapsulated Calcium Nitrate | [9] |

| ν₂ (NO₃⁻ out-of-plane bend) | 824 | Anhydrous Ca(NO₃)₂ in Acetone | [10] |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible vibrational spectra. Below are generalized protocols for Raman and FTIR spectroscopy of this compound, based on common practices cited in the literature.

Raman Spectroscopy

A typical experimental setup for the Raman analysis of this compound involves a laser source, a sample illumination and collection system, a spectrometer, and a detector.

Methodology:

-

Sample Preparation:

-

Solid Samples: Crystalline calcium nitrate tetrahydrate can be analyzed directly. The sample is placed on a microscope slide or in a sample holder.

-

Aqueous Solutions: Solutions of varying concentrations are prepared by dissolving calcium nitrate in deionized water. The solutions are then placed in a cuvette.

-

Hydrated Melts: A hydrate melt can be prepared by heating Ca(NO₃)₂·4H₂O to a specific temperature (e.g., 373 K).[11] The molten sample is then analyzed.

-

-

Instrumentation and Data Acquisition:

-

A Raman spectrophotometer is used for analysis.

-

Laser Source: A common excitation source is a laser with a wavelength of, for example, 514.5 nm or 785 nm. The laser power at the sample should be optimized to avoid sample degradation (e.g., 300 mW).[11]

-

Data Collection: Spectra are recorded over a specific wavenumber range (e.g., 100-4000 cm⁻¹). Multiple scans may be averaged to improve the signal-to-noise ratio.[11]

-

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information about its vibrational modes.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): This is a common technique for solid and liquid samples. A small amount of the sample is placed in direct contact with an ATR crystal (e.g., ZnSe or diamond).

-

Transmission (KBr pellets): A small amount of the finely ground sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Diffuse Reflectance (DRIFTS): The sample is mixed with a non-absorbing matrix like KBr and the diffusely scattered infrared radiation is collected.

-

-

Instrumentation and Data Acquisition:

-

An FTIR spectrometer is used.

-

Spectral Range: The mid-infrared range (4000-400 cm⁻¹) is typically scanned.

-

Resolution: A spectral resolution of, for example, 4 cm⁻¹ is often sufficient.

-

Background Correction: A background spectrum (e.g., of the empty ATR crystal or a pure KBr pellet) is collected and subtracted from the sample spectrum.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the vibrational spectroscopy of this compound.

Caption: Vibrational modes of the free nitrate ion with D₃h symmetry.

Caption: Effect of hydration and cation interaction on nitrate ion symmetry.

Caption: General experimental workflow for vibrational spectroscopy.

Caption: Stepwise dehydration of calcium nitrate tetrahydrate.[12]

Conclusion

Vibrational spectroscopy provides invaluable insights into the molecular structure, hydration, and intermolecular interactions of this compound. By carefully applying the experimental protocols outlined in this guide and referencing the provided quantitative data, researchers can effectively utilize Raman and IR spectroscopy for the characterization of this important compound. The visualizations further aid in understanding the fundamental principles and processes involved in these spectroscopic investigations.

References

- 1. Raman and Infrared Spectral Studies of Aqueous Calcium Nitrate Solutions | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fhi.mpg.de [fhi.mpg.de]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Hydration of the calcium(ii) ion in an aqueous solution of common anions (ClO4−, Cl−, Br−, and NO3−) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. aesj.net [aesj.net]

- 12. researchgate.net [researchgate.net]

"phase transitions of calcium nitrate tetrahydrate"

An In-depth Technical Guide to the Phase Transitions of Calcium Nitrate (B79036) Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions of calcium nitrate tetrahydrate, Ca(NO₃)₂·4H₂O. The document details the thermal behavior, structural changes, and the experimental protocols used for its characterization, making it a valuable resource for professionals in research and development.

Calcium nitrate tetrahydrate is a hydrated salt that undergoes several distinct phase transitions upon heating, including melting, dehydration, and eventual decomposition of the anhydrous salt. These transitions are critical for applications such as thermal energy storage, as a phase change material (PCM), and in various chemical syntheses.[1][2] The crystal structure of the tetrahydrate form is monoclinic.[3][4]

Quantitative Data Summary

The key quantitative data for the phase transitions of calcium nitrate tetrahydrate are summarized in the table below for easy comparison. The values represent a consensus from multiple studies.

| Property | Value | Unit | References |

| Melting Point (Tetrahydrate) | 42.7 - 43.9 | °C | [2][3][5] |

| 317.1 ± 0.3 | K | [1][6][7][8] | |

| Enthalpy of Fusion (Melting) | 36.6 ± 0.2 | kJ/mol | [1][2][6][7][8] |

| Boiling/Decomposition (Tetrahydrate) | 132 (Begins to decompose) | °C | [3][9][10] |

| Dehydration Process | Stepwise, from ~50 °C to 220 °C | °C | [7][8][11][12] |

| Melting Point (Anhydrous) | 561 | °C | [3] |

| Decomposition (Anhydrous) | Starts at ~500 °C | °C | [3] |

Thermal Behavior: Melting, Dehydration, and Decomposition

The thermal decomposition of calcium nitrate tetrahydrate is a multi-stage process.[13]

Melting

The first phase transition is the congruent melting of the tetrahydrate. It melts to a liquid at approximately 42.7-43.9 °C.[2][3][5] This transition involves a significant enthalpy of fusion, making it a candidate for thermal energy storage applications.[2]

Dehydration

Following melting, the compound undergoes a complex and progressive dehydration process.[14] This is not a simple, single-step event but rather a series of physical processes including evaporation and boiling of the resulting aqueous solution.[14] Studies using thermogravimetric analysis (TGA) show that the four water molecules are released in distinct steps over a broad temperature range. One common pathway observed is the release of the first water molecule between 50-150 °C, followed by two more between 160-180 °C, and the final water molecule between 190-220 °C.[7][11] The thermal dehydration process starts just above approximately 29 °C (302 K) and continues up to about 202 °C (475 K).[8][12]

Anhydrous Salt Transitions

Once completely dehydrated, the resulting anhydrous calcium nitrate (Ca(NO₃)₂) remains stable until much higher temperatures.[8][12] It melts at approximately 561 °C.[3][15] Soon after melting, at temperatures starting around 500-550 °C, it begins to decompose into solid calcium oxide (CaO) and gaseous nitrogen oxides (NO, NO₂) and oxygen (O₂).[3][7][11]

Experimental Protocols for Characterization

The characterization of these phase transitions relies on several key analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to study the thermal transitions of calcium nitrate tetrahydrate.

-

Principle: It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Endothermic events (like melting) and exothermic events are detected as peaks.

-

Application: DSC is used to precisely determine the melting point and the enthalpy of fusion of the tetrahydrate.[2][6] A typical protocol involves heating a small, hermetically sealed sample (to prevent water loss before melting) at a constant rate, for example, 10 K/min.[6] The onset temperature of the endothermic peak corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA is crucial for understanding the dehydration and decomposition stages.

-

Principle: This technique measures the change in mass of a sample over time as the temperature changes. Mass loss indicates dehydration or decomposition.

-

Application: TGA is used to identify the temperature ranges over which water molecules are lost and to quantify the number of water molecules involved in each step.[7][11][14] By analyzing the TGA curve, researchers can determine the thermal stability of the anhydrous salt and the temperature at which it decomposes.[8][12]

Evolved Gas Analysis (EGA)

To identify the gaseous products released during TGA, the instrument is often coupled with other analytical techniques.

-

Principle: The gas stream exiting the TGA furnace is fed directly into a spectrometer for analysis.

-

Application: Techniques like TG-FTIR (Fourier Transform Infrared Spectroscopy) and TG-MS (Mass Spectrometry) are used to identify the evolved gases.[7][11] For calcium nitrate, this allows for the unambiguous identification of water vapor during dehydration and gases like NO, NO₂, and O₂ during the final decomposition of the anhydrous salt.[7][11]

X-Ray Diffraction (XRD)

XRD is used to analyze the crystallographic structure of the material.

-

Principle: This technique relies on the diffraction of X-rays by the ordered atomic planes within a crystal. The resulting diffraction pattern is unique to a specific crystalline phase.

-

Application: XRD is used to confirm the initial crystal structure of Ca(NO₃)₂·4H₂O and to identify the solid phases present after each thermal event, such as the anhydrous Ca(NO₃)₂ after dehydration and CaO after final decomposition.[2][16]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for thermal analysis and the logical sequence of phase transitions.

Caption: A typical experimental workflow for characterizing phase transitions.

Caption: The sequential phase transitions of Ca(NO₃)₂·4H₂O with increasing temperature.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Calcium nitrate - Wikipedia [en.wikipedia.org]

- 4. mp-1200135: Ca(NO5)2 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 5. gfschemicals.com [gfschemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Calcium Nitrate Tetrahydrate - ProChem, Inc. [prochemonline.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Thermal decomposition paths of calcium nitrate tetrahydrate and calcium nitrite | CoLab [colab.ws]

- 12. researchgate.net [researchgate.net]

- 13. What is the thermal stability of Calcium Nitrate Tetrahydrate? - Blog [nitratechem.com]

- 14. akjournals.com [akjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermodynamic Properties of Calcium Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of calcium nitrate (B79036) hydrate (B1144303), with a primary focus on the tetrahydrate form (Ca(NO₃)₂·4H₂O). The information is compiled from various scientific sources to assist researchers, scientists, and professionals in drug development in understanding the physicochemical characteristics of this compound. This document presents quantitative data in structured tables, details experimental methodologies, and includes visualizations of key processes.

Core Thermodynamic Properties

Calcium nitrate exists in several hydrated forms, with the tetrahydrate being the most common and stable at ambient conditions.[1] Its thermodynamic properties are crucial for applications ranging from the formulation of cold packs to its use in various chemical syntheses.[1] The dissolution of calcium nitrate tetrahydrate in water is a notably endothermic process.

Physical and Molar Properties

A summary of the fundamental physical and molar properties of anhydrous and tetrahydrate forms of calcium nitrate is presented in Table 1.

| Property | Anhydrous Calcium Nitrate (Ca(NO₃)₂) | Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O) |

| Molar Mass | 164.088 g/mol [1] | 236.15 g/mol [1] |

| Appearance | Colorless solid (hygroscopic)[1] | Colorless, hygroscopic, sticky crystals[1][2] |

| Density | 2.504 g/cm³[1] | 1.896 g/cm³[1] |

| Melting Point | 561 °C (1042 °F)[1] | 42.7 °C (108.9 °F)[1] |

| Boiling Point | Decomposes[1] | 132 °C (270 °F)[1] |

Solubility

Calcium nitrate and its tetrahydrate are highly soluble in water. The solubility increases with temperature, as detailed in Table 2.

| Solvent | Temperature | Solubility (Anhydrous) | Solubility (Tetrahydrate) |

| Water | 0 °C (32 °F) | - | 1050 g/L[1] |

| 20 °C (68 °F) | 1212 g/L[1] | 1290 g/L[1] | |

| 40 °C (104 °F) | 2710 g/L[1] | - | |

| 100 °C (212 °F) | - | 3630 g/L[1] |

Enthalpy, Entropy, and Heat Capacity

The thermodynamic parameters related to phase transitions and heat absorption are critical for understanding the energy storage and thermal behavior of calcium nitrate tetrahydrate. These properties are summarized in Table 3.

| Thermodynamic Property | Value | Conditions |

| Enthalpy of Fusion (ΔH_fus) | 36.6 ± 0.2 kJ/mol[3][4] | At melting point (317.1 ± 0.3 K)[3] |

| Entropy of Fusion (ΔS_fus) | 115 ± 1 J/mol·K[3] | At melting point[3] |

| Heat Capacity (C_p) | See Table 4 | 234.15 K to 312.15 K[3][5] |

The heat capacity of calcium nitrate tetrahydrate is temperature-dependent. A polynomial function can be used to express this relationship in the solid phase up to its melting point.[3][5]

Table 4: Temperature Dependency of Heat Capacity of Calcium Nitrate Tetrahydrate [3][5]

The temperature dependency of the heat capacity (Cp) can be expressed by the following polynomial equation for the temperature range of 234.15 K to 312.15 K:

C_p(T) = a + bT + cT² + ...

For detailed coefficients and the precise polynomial equation, refer to the study by Sádovská et al. (2016).[3][4]

Dehydration and Thermal Decomposition

The dehydration of calcium nitrate tetrahydrate is a multi-step process, as revealed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Dehydration Mechanism

Calcium nitrate tetrahydrate melts at approximately 50 °C.[6][7] The subsequent loss of water molecules occurs in distinct stages:

-

Step 1: Release of the first water molecule (1/4 of total water) occurs between 50-150 °C.[6][7]

-

Step 2: Release of the next two water molecules (1/2 of total water) occurs between 160-180 °C.[6][7]

-

Step 3: The final water molecule (1/4 of total water) is released between 190-220 °C.[6][7]

The thermal dehydration process starts at approximately 302 K and continues up to about 475 K.[8][9]

Thermal Decomposition of Anhydrous Calcium Nitrate

Following complete dehydration, the resulting anhydrous calcium nitrate remains stable up to its melting point of around 550-561 °C.[1][6][7] Upon further heating, it decomposes into calcium oxide (CaO), nitrogen dioxide (NO₂), and oxygen (O₂).[6][7] The decomposition process is prominent around 580 °C.[6]

Experimental Protocols

The determination of the thermodynamic properties of calcium nitrate hydrate relies on several key analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with phase transitions, such as melting and dehydration.

-

Objective: To determine the enthalpy of fusion and the melting point of calcium nitrate tetrahydrate.

-

Methodology:

-

A sample of calcium nitrate tetrahydrate is hermetically sealed in an aluminum pan.

-

The sample is subjected to a controlled heating program in a DSC instrument.

-

A common method is continuous heating at a constant rate, for example, 10 K/min, to determine the enthalpy of fusion.[3]

-

For heat capacity measurements, a modified stepwise method is often used. This involves a series of isothermal and heating steps (e.g., 2-minute isotherm followed by a 10 K heating step at 5 K/min, and then a 1-minute isotherm).[5]

-

The heat flow into the sample is measured relative to an empty reference pan.

-

The melting point is determined as the onset temperature of the melting endotherm.[3] The enthalpy of fusion is calculated from the area of the melting peak.

-

Thermogravimetric Analysis (TGA)

TGA is used to quantify the mass changes of a sample as a function of temperature, providing detailed information about dehydration and decomposition processes.

-

Objective: To determine the stoichiometry of hydration and the temperature ranges of dehydration and decomposition.

-

Methodology:

-

A precise amount of calcium nitrate tetrahydrate is placed in a TGA sample pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[10]

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots mass percentage against temperature, revealing the distinct steps of water loss and subsequent decomposition.

-

Coupling the TGA with a mass spectrometer (MS) or Fourier-transform infrared spectroscopy (FTIR) allows for the identification of the evolved gases (e.g., H₂O, NO₂, O₂).[6]

-

Visualizations

Dehydration Pathway of Calcium Nitrate Tetrahydrate

The following diagram illustrates the stepwise dehydration process of calcium nitrate tetrahydrate as determined by thermal analysis.

Caption: Stepwise dehydration of calcium nitrate tetrahydrate.

Experimental Workflow for Thermodynamic Characterization

This diagram outlines the typical experimental workflow for characterizing the thermodynamic properties of a hydrated salt like calcium nitrate tetrahydrate.

Caption: Workflow for thermodynamic analysis of this compound.

Note on Signaling Pathways: The request for information on signaling pathways related to this compound in the context of drug development did not yield relevant results. As an inorganic salt, its primary applications are not in modulating biological signaling pathways in the manner of typical pharmaceutical compounds. Its relevance in a pharmaceutical context might be as an excipient or in specific formulations where its physicochemical properties are leveraged.

References

- 1. Calcium nitrate - Wikipedia [en.wikipedia.org]

- 2. webbook.nist.gov [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Heat capacity and thermal properties of calcium nitrate tetrahydrate and magnesium nitrate hexahydrate with respect to energy storage | Semantic Scholar [semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. Thermal decomposition paths of calcium nitrate tetrahydrate and calcium nitrite | CoLab [colab.ws]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Calcium Nitrate Hydrate as a Precursor for Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various nanoparticles using calcium nitrate (B79036) hydrate (B1144303) as a calcium precursor. The methodologies covered include co-precipitation, sol-gel, and hydrothermal synthesis, which are commonly employed for producing nanoparticles for biomedical applications, including drug delivery.

Overview of Nanoparticles Synthesized from Calcium Nitrate Hydrate

This compound (Ca(NO₃)₂·4H₂O) is a versatile and cost-effective precursor for the synthesis of several types of calcium-based nanoparticles. Its high solubility in water and ethanol (B145695) makes it an ideal source of calcium ions for various wet-chemical synthesis routes. The resulting nanoparticles, such as hydroxyapatite (B223615), fluorapatite, and calcium carbonate, are of significant interest in the biomedical field due to their biocompatibility and potential for drug delivery applications.

Common Nanoparticles Synthesized:

-

Hydroxyapatite (HA): A major component of human bone and teeth, HA nanoparticles are widely used in bone tissue engineering and as drug delivery vehicles.

-

Fluorapatite (FA): Similar to hydroxyapatite but with fluoride (B91410) ions, which can enhance stability and biological activity.

-

Calcium Carbonate (CaCO₃): A pH-sensitive material, making it a promising carrier for targeted drug release in acidic tumor microenvironments.[1]

-

Calcium Hydroxide (Ca(OH)₂): Used in various industrial and medical applications, with nanoparticle synthesis being explored for enhanced properties.

Synthesis Methodologies and Experimental Protocols

Co-Precipitation Method for Hydroxyapatite Nanoparticles

The co-precipitation method is a straightforward and widely used technique for synthesizing hydroxyapatite nanoparticles. It involves the controlled precipitation of calcium and phosphate (B84403) ions from a solution.

Experimental Protocol:

-

Prepare Precursor Solutions:

-

Prepare a 0.05 M solution of calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) in distilled water.

-

Prepare a 0.03 M solution of diammonium hydrogen phosphate ((NH₄)₂HPO₄) in distilled water.

-

-

pH Adjustment (Optional but Recommended):

-

Adjust the pH of both the calcium and phosphate solutions to 10 using aqueous ammonia (B1221849) (NH₄OH).[2]

-

-

Precipitation:

-

Slowly add the 200 mL of the 0.03 M (NH₄)₂HPO₄ solution to 200 mL of the 0.05 M Ca(NO₃)₂·4H₂O solution under vigorous stirring at room temperature (25°C).[2]

-

-

Maturation and Washing:

-

Continue stirring the resulting milky suspension for a specified period (e.g., 24 hours) to allow for the maturation of the precipitate.

-

Separate the precipitate by filtration.

-

Wash the precipitate repeatedly with distilled water to remove any unreacted ions.

-

-

Drying:

-

Dry the washed precipitate in an oven at 60°C overnight to obtain the final hydroxyapatite nanoparticle powder.[2]

-

Experimental Workflow for Co-Precipitation of Hydroxyapatite Nanoparticles

Caption: Workflow for hydroxyapatite nanoparticle synthesis via co-precipitation.

Sol-Gel Method for Fluorapatite-Hydroxyapatite Nanoparticles

The sol-gel method offers good control over the composition and properties of the resulting nanoparticles.[3]

Experimental Protocol:

-

Prepare Precursor Solutions:

-

Dissolve calcium nitrate tetrahydrate in ethanol.

-

In a separate container, add ammonium (B1175870) fluoride (NH₄F) to triethyl phosphite (B83602) (TEP) in ethanol.

-

-

Mixing and Reaction:

-

Vigorously agitate both solutions separately for 24 hours.[3]

-

Add the calcium-containing solution to the phosphate and fluoride-containing solution.

-

-

Gelation and Aging:

-

Allow the mixture to form a gel and then age it for a specified time.

-

-

Drying and Heat Treatment:

Logical Relationship in Sol-Gel Synthesis

Caption: Key stages in the sol-gel synthesis of nanoparticles.

Hydrothermal Method for Hydroxyapatite Nanoparticles

The hydrothermal method utilizes elevated temperatures and pressures in an aqueous solution to synthesize crystalline nanoparticles.

Experimental Protocol:

-

Prepare Precursor Solutions:

-

Prepare a 0.05 M solution of calcium nitrate tetrahydrate.

-

Prepare a 0.03 M solution of diammonium hydrogen phosphate.

-

-

Mixing and Hydrothermal Reaction:

-

Mix the two solutions.

-

Transfer the mixture to a hydrothermal reactor and heat to the desired temperature (e.g., 120°C or 180°C) for 3 hours.[2]

-

-

Cooling, Washing, and Drying:

-

Allow the reactor to cool down to room temperature.

-

Filter and wash the resulting precipitate with distilled water.

-

Dry the product at 60°C overnight.[2]

-

Quantitative Data Summary

The following tables summarize the quantitative data from various synthesis methods.

Table 1: Synthesis Parameters for Hydroxyapatite Nanoparticles

| Parameter | Co-Precipitation | Hydrothermal |

| Calcium Precursor Conc. | 0.05 M[2] | 0.05 M[2] |

| Phosphate Precursor Conc. | 0.03 M[2] | 0.03 M[2] |

| Ca/P Molar Ratio | 1.67 | 1.67 |

| pH | 10 (adjusted with NH₄OH)[2] | Not specified |

| Temperature | 25°C, 60°C, 120°C, 180°C[2] | 120°C, 180°C[2] |

| Reaction Time | 5 min stirring, 3 h at temp.[2] | 3 hours[2] |

| Resulting Particle Size | Not specified | Not specified |

Table 2: Synthesis Parameters for Other Nanoparticles

| Nanoparticle Type | Synthesis Method | Calcium Precursor Conc. | Other Precursors & Conc. | Ca:P/Other Ratio | Temperature | pH | Resulting Particle Size | Reference |

| Fluorapatite-Hydroxyapatite | Sol-Gel | Not specified | Triethyl phosphite, NH₄F | 1:72 (Ca:P) | 80°C (drying), 550°C (heat treatment) | Not specified | ~20 nm | [3] |

| Calcium Carbonate | Precipitation | 0.1 M | 0.1 M Na₂CO₃ | 1:1 | 25-100°C | Alkaline | ~54 nm | [4] |

| Calcium Hydroxide | Chemical Route | 0.4, 1.0, 1.6 M | NaOH (constant) | Not applicable | Room Temperature | Not specified | Crystallite size decreases with increased Ca(NO₃)₂ conc. |

Application in Drug Delivery: A Conceptual Signaling Pathway

Calcium phosphate-based nanoparticles, such as hydroxyapatite, are often explored for their potential in drug delivery to cancer cells. The acidic microenvironment of tumors can facilitate the dissolution of these nanoparticles, leading to the release of the encapsulated drug.

Conceptual Pathway for pH-Responsive Drug Release

Caption: pH-mediated drug release from calcium phosphate nanoparticles in a tumor.

References

- 1. Recent Developments in CaCO3 Nano-Drug Delivery Systems: Advancing Biomedicine in Tumor Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Synthesis of fluorapatite–hydroxyapatite nanoparticles and toxicity investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium carbonate nano- and microparticles: synthesis methods and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Calcium Nitrate Tetrahydrate in Hydroponic Nutrient Solutions

Introduction

Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O) is a critical component in the formulation of hydroponic nutrient solutions. It serves as a highly soluble and readily available source of two essential macronutrients: calcium (Ca²⁺) and nitrate-nitrogen (NO₃⁻-N).[1][2] Calcium is fundamental for cell wall structure and integrity, while nitrogen is a core component of proteins and chlorophyll (B73375), driving vegetative growth.[3][4][5][6] The use of calcium nitrate is particularly vital in soilless culture, where the nutrient solution is the sole source of these elements for the plants.[7]

These application notes provide detailed protocols for researchers, scientists, and professionals on the proper preparation and management of hydroponic solutions using calcium nitrate tetrahydrate, ensuring optimal nutrient availability and preventing common formulation errors such as nutrient lockout.[8]

Chemical and Physical Properties